6-bromo-1-(trifluoromethyl)-1H-indole
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Overview
Description
6-Bromo-1-(trifluoromethyl)-1H-indole is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an indole ring. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(trifluoromethyl)-1H-indole typically involves the bromination of 1-(trifluoromethyl)-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Reactions: Products include various substituted indoles.
Oxidation Reactions: Products include oxidized indole derivatives.
Coupling Reactions: Products include biaryl compounds or other complex structures.
Scientific Research Applications
6-Bromo-1-(trifluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-1-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
- 6-Bromo-1,1,1-trifluorohexane
- 4-Bromo-1,1,1-trifluorobutane
- 1,1,1-Trifluoro-2-iodoethane
Comparison: 6-Bromo-1-(trifluoromethyl)-1H-indole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the indole ring This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications
Biological Activity
6-Bromo-1-(trifluoromethyl)-1H-indole is a heterocyclic compound that has garnered attention for its potential biological activities. The indole structure is significant in medicinal chemistry due to its presence in various bioactive compounds. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H6BrF3N
- Molecular Weight : 292.05 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and may influence the compound's binding affinity to target proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, potentially making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacterial pathogens. The results indicated an IC50 value of approximately 15 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Bacterial Strain | IC50 (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Case Study 2: Anticancer Activity
A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound showed an IC50 of 10 µM against A549 lung cancer cells.
Cancer Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 10 |
MCF7 (Breast) | 12 |
HeLa (Cervical) | 14 |
Structure-Activity Relationship (SAR)
The introduction of the trifluoromethyl group at the C-1 position of the indole ring appears to enhance the compound's biological activity. Modifications at other positions can further optimize efficacy and selectivity towards specific biological targets.
Properties
Molecular Formula |
C9H5BrF3N |
---|---|
Molecular Weight |
264.04 g/mol |
IUPAC Name |
6-bromo-1-(trifluoromethyl)indole |
InChI |
InChI=1S/C9H5BrF3N/c10-7-2-1-6-3-4-14(8(6)5-7)9(11,12)13/h1-5H |
InChI Key |
GWJFTTCVXANIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2C(F)(F)F)Br |
Origin of Product |
United States |
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